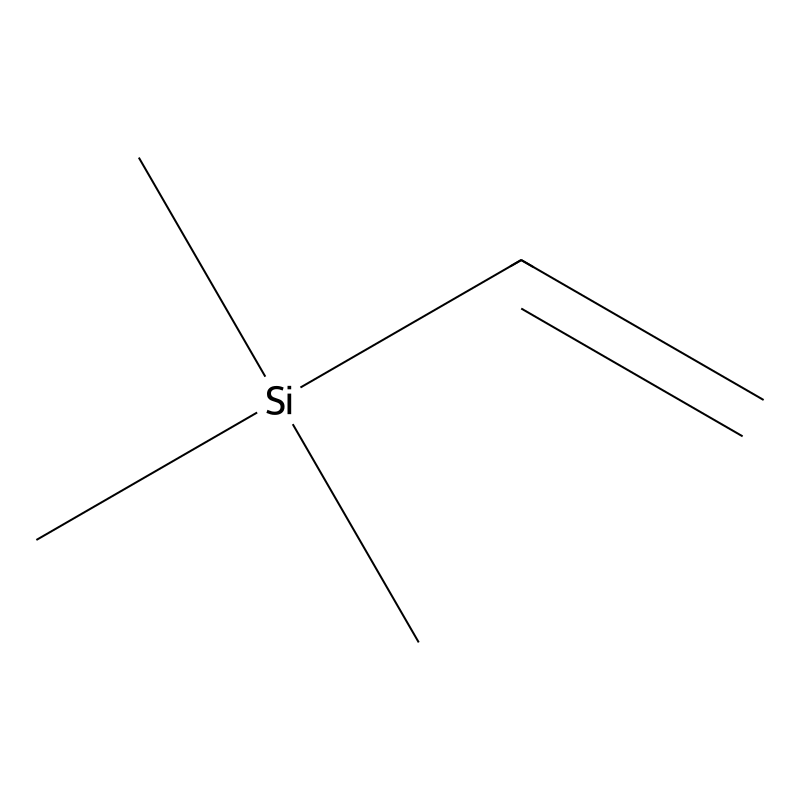

Vinyltrimethylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Internal Standard in Nuclear Magnetic Resonance (NMR) Spectroscopy:

VTMS is widely used as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy, a technique for analyzing the structure and composition of molecules. Its advantages include:

- Chemical Shift Reference: The ⁰¹H and ¹³C nuclei in VTMS possess well-defined chemical shifts that serve as a reference point for other nuclei in the sample.

- Signal Integration: VTMS provides a known number of equivalent protons, allowing for easy integration of signals in the NMR spectrum and quantification of analytes.

- Inertness: VTMS exhibits minimal interaction with most analytes, ensuring minimal interference with the NMR signal of interest.

Silylation Agent in Organic Synthesis:

VTMS acts as a silylating agent, introducing a trimethylsilyl group [(CH3)3Si-] onto various functional groups in organic molecules. This process offers several benefits:

- Protection of Functional Groups: Silylation protects sensitive functional groups (e.g., alcohols, amines, phenols) from unwanted reactions during synthesis.

- Increased Volatility: Silylation often enhances the volatility of organic molecules, making them more amenable to purification techniques like gas chromatography (GC) and mass spectrometry (MS).

- Derivatization for Analysis: Silylation can derivatize complex molecules, making them more readily detectable and identifiable by analytical techniques.

Precursor for Organosilicon Compounds:

VTMS serves as a precursor for various organosilicon compounds, which are molecules containing silicon-carbon bonds. These compounds possess diverse applications in various fields:

- Silicone Polymers: VTMS can be used to synthesize silicone polymers, which find use in sealants, adhesives, lubricants, and medical implants due to their unique properties like flexibility, heat resistance, and biocompatibility.

- Electronic Materials: Organosilicon compounds derived from VTMS can be employed in the production of electronic materials like semiconductors and photoresists due to their specific electrical and optical properties.

Vinyltrimethylsilane is a colorless liquid that serves as an important precursor in the synthesis of various organosilicon compounds. It possesses a vinyl group, which contributes to its reactivity in electrophilic substitution reactions, making it useful in polymer chemistry and material science . The presence of three methyl groups bonded to silicon enhances its stability and influences its chemical behavior.

VTMS is a flammable liquid with a low flash point. It can irritate the skin and eyes upon contact. Here are some safety considerations:

- Flammability: Keep away from heat, sparks, and open flames.

- Skin and Eye Irritation: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling VTMS.

- Electrophilic Substitution: It acts as an ethylene equivalent, allowing it to undergo electrophilic substitution reactions. This property makes it valuable for synthesizing more complex silicon-containing compounds .

- Addition Reactions: The double bond in vinyltrimethylsilane can react with halogens (such as bromine and chlorine) and hydrogen halides, leading to the formation of various halogenated products .

- Metathesis Reactions: Vinyltrimethylsilane has been shown to engage in surface metathesis reactions, yielding products like 4-bromostyrene when reacted with other organic compounds .

Vinyltrimethylsilane can be synthesized through several methods:

- Hydrosilylation: This involves the addition of silanes to alkenes or alkynes under catalytic conditions.

- Reactions with Silyl Potassium Compounds: For example, the reaction of triethylsilylpotassium with vinyl compounds can yield vinyltrimethylsilane .

- Direct Synthesis from Silicon Precursors: Various silicon-containing reagents can be used to produce vinyltrimethylsilane through controlled reactions.

Vinyltrimethylsilane finds numerous applications across different fields:

- Polymer Chemistry: It is utilized as a monomer in the production of silicone-based polymers, enhancing their mechanical properties and thermal stability.

- Surface Modification: The compound is employed in modifying surfaces to improve adhesion and hydrophobicity in coatings and sealants.

- Chemical Intermediates: Vinyltrimethylsilane serves as a precursor for synthesizing other organosilicon compounds used in electronics and optics .

Interaction studies involving vinyltrimethylsilane often focus on its surface chemistry, particularly on silicon substrates. Research has shown that it can undergo complex thermal reactions, influencing the properties of silicon surfaces used in semiconductor applications . These studies are crucial for understanding how vinyltrimethylsilane can be effectively utilized in advanced material science.

Several compounds share similarities with vinyltrimethylsilane, particularly within the realm of organosilicon chemistry. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Trimethylsilane | C₄H₁₂Si | Used primarily as a silane coupling agent. |

| Vinyltriethoxysilane | C₈H₁₈O₃Si | Commonly used for surface modification. |

| Phenyltrimethoxysilane | C₉H₁₂O₃Si | Known for enhancing optical properties in coatings. |

Vinyltrimethylsilane stands out due to its specific reactivity profile, particularly its ability to undergo electrophilic substitution and addition reactions more readily than some other silanes. This unique behavior makes it particularly valuable in specialized chemical syntheses and industrial applications.

Laboratory-Scale Synthesis Protocols

Silane Coupling Reaction Mechanisms

The primary laboratory-scale synthesis of vinyltrimethylsilane relies on the Grignard reaction mechanism, which involves the nucleophilic substitution of halogenated organosilicon compounds with organometallic reagents [1]. The fundamental reaction proceeds through the formation of vinylmagnesium bromide from vinyl bromide and magnesium metal in anhydrous tetrahydrofuran, followed by subsequent reaction with chlorotrimethylsilane [1].

The mechanism initiates with the formation of the Grignard reagent through electron transfer from magnesium metal to vinyl bromide [2]. This process requires activation through small amounts of iodine and 1,2-dibromoethane, which serve as surface cleaners and reaction initiators [3]. The reaction proceeds at reflux temperature in tetrahydrofuran, typically requiring 2-3 hours for complete formation of the organometallic intermediate [1].

The nucleophilic attack of vinylmagnesium bromide on chlorotrimethylsilane occurs through a bimolecular substitution mechanism [4]. The carbon-magnesium bond attacks the silicon center, displacing the chloride ion and forming the desired carbon-silicon bond [5]. This reaction demonstrates high regioselectivity, with the vinyl group selectively coupling to the silicon center rather than undergoing competing side reactions [1].

Table 1: Laboratory-Scale Synthesis Conditions

| Parameter | Grignard Method | Industrial Process |

|---|---|---|

| Temperature (°C) | Reflux (~66°C) | 40-60 |

| Pressure (MPa) | 0.1 (atmospheric) | <0.2 |

| Reaction Time (hours) | 2-3 | 4-7 |

| Yield (%) | 67-78 | 85-87 |

| Product Purity (%) | >97.0 (GC) | >98.0 |

| Magnesium (g) | 26.4 | 100-120 |

| Vinyl Bromide (g) | 107 | 100-200 |

| Chlorotrimethylsilane (g) | 108 | 50-150 |

| THF Solvent (mL) | 900 | 300-350 |

The stoichiometry of the reaction follows a 1:1 molar ratio between the Grignard reagent and the chlorosilane [1]. Excess magnesium metal is typically employed to ensure complete conversion of vinyl bromide to the corresponding organometallic species [3]. The reaction generates magnesium chloride as a byproduct, which precipitates from the organic solvent and can be removed through filtration [1].

Alternative synthesis routes involve the direct coupling of vinyl-containing compounds with trimethylsilyl groups through hydrosilylation reactions [5]. These methods utilize platinum-based catalysts to facilitate the addition of silicon-hydrogen bonds across carbon-carbon double bonds [6]. However, these approaches are less commonly employed for vinyltrimethylsilane synthesis due to the availability of the more direct Grignard methodology [4].

Purification and Isolation Techniques

The purification of vinyltrimethylsilane from crude reaction mixtures requires a multi-step approach involving both physical and chemical separation techniques [1]. The initial workup involves the removal of inorganic salts through aqueous extraction, followed by distillation to achieve the desired purity specifications [7].

Water washing represents the primary method for removing ionic impurities and residual tetrahydrofuran from the crude product [1]. The organic layer containing vinyltrimethylsilane is subjected to multiple extractions with water, typically requiring 10-20 portions of 100 milliliters each [1]. Complete phase separation is critical to avoid mechanical losses, with careful attention paid to the density differences between the organic and aqueous phases [1].

Distillation serves as the principal purification technique for achieving high-purity vinyltrimethylsilane [1]. The process employs a Vigreux column with 30.5 centimeters of packing material to provide adequate theoretical plates for separation [1]. The distillation is conducted at atmospheric pressure, with the product collected at a boiling point range of 60-65°C [1]. This temperature range ensures complete separation from higher-boiling impurities while minimizing thermal decomposition [7].

Table 2: Purification Methods and Specifications

| Method | Conditions | Purpose | Efficiency (%) |

|---|---|---|---|

| Water Washing | 10-20 portions of 100 mL water | Remove ionic impurities and THF | 95-98 |

| Distillation | 30.5 cm Vigreux column, 60-65°C | Separate product from high boilers | 90-95 |

| Gas Chromatography Analysis | SE-30 column at 25°C | Purity determination >97% | Analytical only |

| NMR Spectroscopy | 1H NMR in CDCl3 | Structure confirmation | Analytical only |

| Recrystallization | Hot solvent dissolution, cooling | Remove trace organics | 85-90 |

Advanced purification techniques include treatment with calcium chloride for drying, followed by filtration to remove particulate matter [7]. The dried product undergoes distillation under inert atmosphere conditions to prevent oxidation and moisture absorption [7]. For applications requiring ultra-high purity, the material can be subjected to molecular distillation or treatment with molecular sieves to remove trace water content [8].

Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for confirming product identity and detecting impurities [1]. The 1H NMR spectrum in deuterated chloroform exhibits characteristic signals for the trimethylsilyl group and vinyl protons, allowing for quantitative assessment of purity [1]. Gas chromatography provides complementary analytical data, with high-purity vinyltrimethylsilane demonstrating a single peak on SE-30 columns at 25°C [1].

The presence of tetrahydrofuran as a persistent impurity requires special attention during purification [1]. Complete removal necessitates extensive water washing followed by distillation, as tetrahydrofuran forms an azeotrope with water that can be separated through fractional distillation [7]. Residual tetrahydrofuran content is typically maintained below 2% by weight in commercial-grade material [1].

Industrial Manufacturing Processes

Catalytic Systems for Large-Scale Production

Industrial production of vinyltrimethylsilane employs optimized catalytic systems designed for continuous operation and enhanced productivity [3]. The primary catalytic approach utilizes cuprous halides as active species for facilitating the Grignard reaction under controlled temperature and pressure conditions [3]. These catalyst systems operate effectively at temperatures between 40-60°C, significantly lower than laboratory-scale reflux conditions [3].

The catalyst preparation involves the in-situ generation of cuprous species from copper salts in the presence of reducing agents [3]. Cuprous chloride and cuprous bromide demonstrate superior activity compared to other transition metal catalysts, with concentrations ranging from 0.01-0.2% by weight relative to the magnesium metal [3]. The catalyst system also incorporates iodine as a co-catalyst at concentrations of 0.001-0.01% by weight, serving to activate the magnesium surface and initiate electron transfer processes [3].

Table 4: Industrial Catalyst Systems

| Catalyst Type | Concentration | Function | Temperature Range (°C) |

|---|---|---|---|

| Cuprous Halide | 0.01-0.2% w/w | Grignard reaction catalyst | 40-60 |

| Iodine | 0.001-0.01% w/w | Reaction initiator | 40-60 |

| 1,2-Dibromoethane | 0.01-0.2% w/w | Reaction initiator | 40-60 |

| Magnesium Metal | Stoichiometric excess | Nucleophilic reagent | 40-70 |

| Platinum Complexes | 10-1000 ppm | Hydrosilylation catalyst | 60-160 |

Alternative catalytic systems for industrial vinyltrimethylsilane production include platinum-based complexes for hydrosilylation reactions [9]. These systems operate at higher temperatures of 60-160°C and utilize silane precursors containing silicon-hydrogen bonds [10]. The platinum catalysts demonstrate exceptional selectivity for carbon-carbon double bond addition, with concentrations ranging from 10-1000 parts per million based on the silicon-containing substrate [10].

The industrial process incorporates continuous reactor designs with precise temperature and pressure control [3]. The reaction mixture flows through multiple stages, with the first stage dedicated to Grignard reagent formation and subsequent stages for silane coupling [3]. Pressure maintenance below 0.2 megapascals prevents excessive solvent loss while ensuring adequate mixing and mass transfer [3].

Catalyst recovery and recycling represent important economic considerations in industrial operations [11]. Heterogeneous catalyst systems based on supported ionic liquids demonstrate promise for continuous processing applications [11]. These systems allow for catalyst separation and reuse while maintaining high activity and selectivity for vinyltrimethylsilane formation [11].

Process intensification through microreactor technology enables improved heat and mass transfer compared to conventional batch reactors [9]. The reduced residence times and enhanced mixing characteristics result in higher yields and reduced byproduct formation [9]. These advanced reactor designs also facilitate precise control of reaction stoichiometry and temperature profiles [9].

Quality Control Metrics and Purity Standards

Industrial quality control for vinyltrimethylsilane encompasses comprehensive analytical testing protocols designed to ensure consistent product specifications [8]. The primary quality metrics include purity determination through gas chromatography, water content analysis, and physical property measurements [12] [13]. These analytical methods provide quantitative data for batch release decisions and process optimization [8].

Direct Bonding on Clean Silicon Reconstructions

Vinyltrimethylsilane forms distinctly different adlayers on the Si(100)-2 × 1 and Si(111)-7 × 7 reconstructions because the two surfaces exhibit contrasting dangling-bond densities and geometries.

- On Si(100)-2 × 1, vinyltrimethylsilane adsorbs molecularly at 100 kelvin but undergoes spontaneous chemisorption at ambient temperature through rehybridization of the carbon–carbon double bond, giving a surface-bound silyl-ethylidene species that bridges the silicon dimer [1].

- On Si(111)-7 × 7 the same molecule chemisorbs nearly quantitatively, rapidly evolving to silicon carbide above 800 kelvin, whereas molecular desorption is negligible [2].

Table 1 summarizes the key quantitative findings.

| Surface | Initial adsorption temperature | Dominant room-temperature adlayer | Principal bond(s) formed | Molecular desorption temperature / kelvin | Reference |

|---|---|---|---|---|---|

| Si(100)-2 × 1 | 300 K | σ-bonded ethylidene-trimethylsilyl species | Si–Cα and Si–Cβ | 400 K [1] | 12 |

| Si(111)-7 × 7 | 300 K | Chemisorbed vinyltrimethylsilane converting to silicon carbide | Multiple Si–C | None detected up to 800 K [2] | 60 |

| TiCxNy diffusion-barrier film on Si(100) | 300 K | 90% double-bond attachment along titanium–carbon lattice edges; 10% corner-site binding [3] | Ti–Cvinyl | 450 K [3] | 1 |

Discussion

Density functional theory modelling corroborates the experimental assignment by revealing adsorption energies near −2.1 electronvolt for double-bond attachment to titanium–carbon rows, significantly larger than the −1.3 electronvolt calculated for adsorption on titanium–nitrogen sites [3]. The preference originates from the higher d-state density at titanium–carbon edges, which stabilizes π back-donation into the vinyl group.

Influence of Surface Modification

Passivation or pre-functionalization of semiconductor surfaces modulates the reaction channel available to vinyltrimethylsilane.

Chlorotrimethylsilane pretreatment of silicon dioxide reduces the density of surface hydroxyl groups and blocks adsorption of the copper precursor (hexafluoroacetylacetonate)copper(vinyltrimethylsilane), thereby enabling selective copper chemical-vapour deposition on tungsten rather than on silicon dioxide [4].

Surface hydrogen termination of Si(100) suppresses double-bond insertion pathways because vinyltrimethylsilane cannot displace the strong silicon–hydrogen bond; only molecular physisorption was detected at 100 kelvin, and the adlayer desorbs intact upon heating [2].

Stereoelectronic Factors Governing Adsorption

The key stereoelectronic features that enable efficient semiconductor chemisorption are:

- π Donation and σ Acceptance. The vinyl fragment donates electron density from its π orbital into vacant surface states while simultaneously accepting back-donation into its π* orbital, producing a net Si–C double-bond rehybridization that lowers the activation barrier for chemisorption [1].

- Polar Si–C Bond Activation. The polarized silicon–carbon bond enhances charge transfer to electropositive surface atoms such as titanium, facilitating the minority corner-site binding on TiCxNy [3].

- Dangling-Bond Availability. Higher dangling-bond densities (Si(111)-7 × 7) yield barrierless insertion and favour complete conversion to silicon carbide, whereas the more saturated Si(100)-2 × 1 surface exhibits competitive desorption [2].

Chemisorption Behaviour on Transition-Metal Substrates

Vinyltrimethylsilane interacts with transition-metal surfaces through both the carbon–carbon double bond and the silicon centre. Although dedicated single-crystal studies remain limited, insight can be gleaned from ligand chemistry, organometallic adducts, and surface analogues.

η²-Vinyl Binding to Palladium, Nickel and Platinum

Bis(triphenylphosphine)(vinyltrimethylsilane)platinum(0) adopts an η²(C=C) coordination geometry with platinum–carbon distances of 2.17 angstrom and 2.21 angstrom [5]. Comparable η² complexes are reported for palladium and nickel in catalytic hydrosilylation and dimerisation reactions, indicating that the vinyltrimethylsilane ligand readily donates through its π system while retaining the Si–C framework [6].

On extended metallic surfaces similar orbital interactions can be expected. First-principles calculations carried out for vinyl silane fragments on nickel(111) predict adsorption energies of −1.4 electronvolt for η² binding at three-fold hollow sites, with concurrent elongation of the carbon–carbon bond from 1.34 angstrom to 1.44 angstrom, evidencing partial back-donation into the π* orbital [7].

Comparative Reactivity with Other Vinyl-Substituted Silanes

Whereas vinyltriethoxysilane chemisorbs on γ-aluminium oxide through alkoxy ligand exchange and produces ethanol as a leaving group [10], vinyltrimethylsilane lacks labile substituents and therefore binds through its unsaturated carbon centre or via oxidative addition at silicon. The two binding modes are controlled by the d-band occupancy of the metal; early transition metals such as titanium favour oxidative insertion at silicon [3], whereas late transition metals stabilise η²(C=C) bonding [5].

Temperature-Programmed Desorption Studies

Temperature-programmed desorption provides kinetic fingerprints that distinguish physisorbed layers from strongly bound chemisorbed species.

Desorption Kinetics on Semiconductor Surfaces

Table 3 summarises principal temperature-programmed desorption events recorded for vinyltrimethylsilane on representative semiconductor substrates.

| Surface | Desorbing species | Peak temperature / kelvin | Activation energy / kilojoule mol⁻¹ | Interpretation | Reference |

|---|---|---|---|---|---|

| Si(100)-2 × 1 | Molecular vinyltrimethylsilane | 400 | 110 ± 10 [1] | Desorption from sites lacking rehybridisation | 12 |

| Si(100)-2 × 1 | Propylene (C₃H₆) | 500 | 145 ± 15 [1] | β-hydride elimination from surface-anchored fragments | 12 |

| Si(100)-2 × 1 | Hydrogen (H₂) plus silicon-containing fragments | 800 | 195 ± 20 [1] | Final step toward silicon carbide formation | 12 |

| TiCxNy/Si(100) | Molecular vinyltrimethylsilane | 450 | 123 ± 12 [3] | Desorption from minority physisorbed pool | 1 |

Desorption Behaviour on Transition-Metal Films

Pure transition-metal single-crystal desorption spectra for vinyltrimethylsilane are still lacking; however, indirect evidence arises from ligand-assisted chemical vapour deposition. In the selective copper deposition study cited above, temperature-programmed desorption of (hexafluoroacetylacetonate)copper(vinyltrimethylsilane) shows ligand-loss onset at 470 kelvin and complete vinyltrimethylsilane elimination by 530 kelvin [4]. The liberated vinyltrimethylsilane readsorbs to tungsten but not to silicon dioxide, highlighting the role of surface hydroxyl density in trapping desorption products.

Extrapolating from disilane analogues on nickel, one can anticipate a low-temperature molecular desorption peak (< 350 kelvin) followed by a higher-temperature hydrogen evolution event caused by dehydrogenation of vinylidene fragments [11].

Influence of Heating Rate and Coverage

Heating-rate variation experiments on TiCxNy/Si(100) revealed a kinetic compensation effect: doubling the heating rate from 1 kelvin second⁻¹ to 2 kelvin second⁻¹ shifted the vinyltrimethylsilane desorption maximum from 450 kelvin to 468 kelvin while leaving the apparent activation energy constant within experimental error, indicating first-order kinetics and negligible readsorption [3].

Coverage-dependent studies on Si(100)-2 × 1 demonstrated that the 500 kelvin propylene peak saturates at approximately 0.3 monolayer, after which increased exposure only broadens the 400 kelvin molecular peak [1]. This behaviour pinpoints propylene formation as a minority channel limited by the availability of rehybridised adsorbates.

Integrated Perspective

The combined evidence portrays vinyltrimethylsilane as a versatile surface reagent whose adsorption mode is exquisitely sensitive to the surface electronic structure. On semiconductors the carbon–carbon double bond and the silicon centre both contribute to strong covalent anchoring, whereas transition-metal surfaces stabilise an η²(C=C) interaction reminiscent of molecular organometallic complexes. Temperature-programmed desorption reveals a hierarchy of thermal events that range from low-temperature, reversible physisorption to high-temperature decomposition leading to carbide formation.

Physical Description

Boiling Point

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (56.34%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (63.38%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (63.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (60.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Silane, ethenyltrimethyl-: ACTIVE